CDP-ethanolamine

描述

准备方法

Synthetic Routes and Reaction Conditions: CDP-ethanolamine is synthesized through the this compound pathway, also known as the Kennedy pathway. This pathway involves three enzymatic steps:

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase to form phosphoethanolamine.

Formation of this compound: Phosphoethanolamine reacts with cytidine triphosphate (CTP) in the presence of ethanolamine-phosphate cytidylyltransferase to form this compound.

Formation of Phosphatidylethanolamine: this compound reacts with diacylglycerol (DAG) to form phosphatidylethanolamine, catalyzed by ethanolaminephosphotransferase.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of recombinant enzymes to catalyze the reactions efficiently. The process typically requires optimized conditions such as specific pH, temperature, and the presence of cofactors like magnesium ions to enhance enzyme activity .

化学反应分析

Types of Reactions: CDP-ethanolamine primarily undergoes substitution reactions. The most notable reaction is its conversion to phosphatidylethanolamine through the displacement of cytidine monophosphate (CMP) by diacylglycerol .

Common Reagents and Conditions:

Ethanolamine kinase: Catalyzes the phosphorylation of ethanolamine.

Ethanolamine-phosphate cytidylyltransferase: Facilitates the formation of this compound from phosphoethanolamine and CTP.

Ethanolaminephosphotransferase: Catalyzes the final step, forming phosphatidylethanolamine from this compound and diacylglycerol.

Major Products:

Phosphatidylethanolamine: The primary product formed from the reaction of this compound with diacylglycerol.

科学研究应用

Biosynthesis of Phosphatidylethanolamine

Role in Membrane Composition

CDP-ethanolamine is primarily involved in the synthesis of phosphatidylethanolamine, a vital component of cell membranes. The conversion of this compound to PE occurs through the action of ethanolamine phosphotransferase, which catalyzes the transfer of the ethanolamine moiety to diacylglycerol (DAG) . This pathway is essential for maintaining membrane integrity and fluidity.

Pathway Dynamics

Research indicates that the this compound pathway is favored over alternative pathways for PE synthesis, particularly in certain cell types such as hepatocytes and Chinese hamster ovary cells. Studies have shown that this pathway predominantly produces PE species with specific fatty acid compositions, impacting membrane properties and functionality .

Regulation of Cellular Functions

Impact on Muscle Metabolism

The this compound pathway has been shown to regulate diacylglycerol content in skeletal muscle, influencing insulin sensitivity and mitochondrial function. Studies demonstrate that knockout models lacking components of this pathway exhibit enhanced mitochondrial biogenesis and oxidative capacity, suggesting a protective role against metabolic disorders .

Cellular Stress Responses

Research has identified a link between this compound levels and cellular stress responses. In conditions such as hereditary spastic paraplegia, disruptions in this compound biosynthesis have been associated with neurodegenerative phenotypes. Pharmacological interventions targeting this pathway have shown promise in ameliorating locomotor defects in model organisms .

Therapeutic Implications

Potential Drug Targets

Given its central role in lipid metabolism and cellular signaling, this compound presents potential targets for therapeutic intervention. Modulating the activity of enzymes involved in its biosynthesis could offer new strategies for treating metabolic disorders and neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies highlight the therapeutic potential of manipulating the this compound pathway:

- Neuroprotection : In models of hereditary spastic paraplegia, compounds that enhance this compound levels have been shown to rescue locomotor functions .

- Metabolic Regulation : Interventions aimed at increasing PE synthesis via the this compound pathway have demonstrated improvements in insulin sensitivity and muscle function in diabetic models .

Research Findings Summary Table

作用机制

CDP-ethanolamine exerts its effects through its role in the biosynthesis of phosphatidylethanolamine. The compound is involved in the following molecular pathways:

Phosphatidylethanolamine Synthesis: this compound reacts with diacylglycerol to form phosphatidylethanolamine, a key component of cellular membranes.

Membrane Dynamics: Phosphatidylethanolamine contributes to membrane curvature and fusion, essential for various cellular processes.

Signal Transduction: Phosphatidylethanolamine is involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.

相似化合物的比较

CDP-Choline: Involved in the biosynthesis of phosphatidylcholine, another major phospholipid in cellular membranes.

CDP-Glycerol: Participates in the biosynthesis of teichoic acids in bacterial cell walls.

Uniqueness: CDP-ethanolamine is unique due to its specific involvement in the synthesis of phosphatidylethanolamine, which is crucial for maintaining the structural integrity and functionality of mitochondrial and plasma membranes .

生物活性

CDP-ethanolamine (CDP-Etn) is a crucial intermediate in the biosynthesis of phosphatidylethanolamine (PE), a key phospholipid component of biological membranes. This article explores the biological activity of this compound, its metabolic pathways, and its implications in various physiological and pathological contexts.

Overview of this compound

This compound is synthesized from ethanolamine through a series of enzymatic reactions, primarily within the endoplasmic reticulum (ER). The pathway involves three main steps:

- Phosphorylation of Ethanolamine : Ethanolamine is phosphorylated to form phosphoethanolamine by ethanolamine kinase (EK).

- Formation of this compound : Phosphoethanolamine is converted to this compound by CTP:phosphoethanolamine cytidylyltransferase (PCYT2), which is the rate-limiting step in this pathway.

- Conversion to Phosphatidylethanolamine : this compound condenses with diacylglycerol (DAG) to produce PE through the action of ethanolamine phosphotransferase (EPT) .

Membrane Integrity and Function

Phosphatidylethanolamine plays essential roles in maintaining membrane integrity, facilitating lipid droplet biogenesis, and supporting autophagosome formation. It is also involved in the secretion of lipoproteins, which are critical for lipid transport in the body . The synthesis of PE via the CDP-Etn pathway is particularly significant in mammalian cells, where it has been shown that approximately 25% of mitochondrial PE is produced through this route .

Role in Disease Mechanisms

The this compound pathway has been implicated in various pathological conditions:

- Neurodegenerative Diseases : Alterations in PE levels have been associated with neurodegenerative diseases, including Parkinson's disease. The accumulation of misfolded proteins in the ER can lead to lipid-induced stress, which may be mitigated by adequate levels of PE .

- Cancer : Changes in lipid metabolism, including alterations in PE synthesis, are observed in cancer cells. The CDP-Etn pathway may contribute to the unique lipid profiles found in tumors .

Tissue-Specific Utilization

Research has demonstrated that different tissues utilize the this compound pathway variably. A study involving rat tissues (heart, kidney, and liver) showed that while all tissues incorporated ethanolamine into both PE and ethanolamine plasmalogen, the specific radioactivity varied significantly among them. For instance, the kidney exhibited higher specific radioactivity for ethanolamine plasmalogen compared to PE, indicating a unique metabolic preference .

Enzyme Regulation and Genetic Studies

Genetic studies have highlighted the importance of PCYT2 as a critical regulator of PE synthesis. Knockout studies in mice revealed that deletion of both copies of PCYT2 resulted in embryonic lethality due to impaired PE synthesis . Furthermore, variations in PCYT2 expression can lead to dysfunctions in membrane composition and cellular signaling pathways.

Data Summary

| Parameter | Findings |

|---|---|

| Synthesis Pathway | This compound → Phosphatidylethanolamine |

| Key Enzymes | Ethanolamine Kinase (EK), PCYT2, Ethanolamine Phosphotransferase (EPT) |

| Tissue Utilization Variability | Kidney > Heart > Liver for ethanolamine plasmalogen synthesis |

| Disease Associations | Neurodegenerative diseases, cancer |

| Genetic Studies | PCYT2 knockout leads to embryonic lethality |

属性

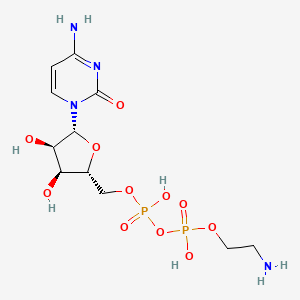

IUPAC Name |

[2-aminoethoxy(hydroxy)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIMUEUQJFPNDK-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CDP-ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3036-18-8 | |

| Record name | CDP-ethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CDP ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDP-ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。